2,4,5-Trichlorophenyl-N,N-dimethyl carbamate
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Overview
Description
2,4,5-Trichlorophenyl-N,N-dimethyl carbamate is an organic compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.524 g/mol . It is a derivative of carbamate, characterized by the presence of three chlorine atoms on the phenyl ring and a dimethyl carbamate group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate typically involves the reaction of 2,4,5-trichlorophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl-N,N-dimethyl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted carbamates or phenols
Scientific Research Applications
2,4,5-Trichlorophenyl-N,N-dimethyl carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on enzyme activity and cellular processes.
Medicine: Investigated for potential therapeutic uses, including as an insecticide and antimicrobial agent.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in insects, which can result in paralysis and death .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trichlorophenyl-N-methyl carbamate
- 2,4,5-Trichlorophenyl-N,N-diethyl carbamate
- 2,4,5-Trichlorophenyl-N-ethyl-N-methyl carbamate
Comparison
Compared to its similar compounds, 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate is unique due to its specific substitution pattern and the presence of the dimethyl carbamate group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
6935-06-4 |
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Molecular Formula |
C9H8Cl3NO2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-13(2)9(14)15-8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H3 |
InChI Key |
VCSDFCWFZZFAEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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